

A Technical Guide to Wilforlide A: Properties, Bioactivity, and Experimental Insights

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Compound of Interest		
Compound Name:	Wilforlide A acetate	
Cat. No.:	B1157277	Get Quote

Disclaimer: This technical guide focuses on Wilforlide A, as extensive searches for "Wilforlide A acetate" did not yield specific information regarding its CAS number, IUPAC name, or biological activities. It is presumed that the intended subject of inquiry was the parent compound, Wilforlide A.

Introduction

Wilforlide A is a naturally occurring triterpenoid compound isolated from the traditional Chinese medicinal plant, Tripterygium wilfordii Hook F.[1] It is recognized for its significant anti-inflammatory and immunosuppressive properties, making it a compound of high interest for the development of novel therapeutics for autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and psoriasis.[2] This guide provides a comprehensive overview of the technical details of Wilforlide A, including its chemical identifiers, quantitative biological data, mechanisms of action, and detailed experimental protocols.

Chemical Properties

A summary of the key chemical identifiers and properties of Wilforlide A is presented below.



Property	Value	Reference	
CAS Number	84104-71-2	[1][3][4][5][6][7]	
IUPAC Name	(1S,2R,5S,6R,9R,11S,14R,15 R,19S,21S)-11-hydroxy- 2,5,6,10,10,14,21- heptamethyl-23- oxahexacyclo[19.2.1.0 ² ,1 ⁹ .0 ⁵ ,1 ⁸ . 0 ⁶ ,1 ⁵ .0 ⁹ ,1 ⁴]tetracos-17-en-22- one	[6]	
Molecular Formula	С30Н46О3	[3][5][6][7]	
Molecular Weight	454.7 g/mol	[1][5]	
Synonyms	Abruslactone A, Regelide, (–)- Abruslactone	[1][3][5][8]	
Appearance	White to slightly yellow crystalline powder	[5]	
Solubility	Soluble in DMSO, Chloroform (10 mg/ml). Insoluble in water and ethanol.	[1][4][8]	

Quantitative Data Summary

The following table summarizes key quantitative data regarding the biological activity of Wilforlide A from various experimental models.



Assay	Model System	Treatment	Result	Reference
Anti- inflammatory Activity	Xylene-induced ear swelling	60 or 300 μg/kg administration in mice	Inhibition of ear swelling	[8]
Chemosensitizati on	Docetaxel- resistant prostate cancer cell lines (PC3 and DU145)	Combination of Wilforlide A and Docetaxel	Significant reduction in the IC50 of Docetaxel	[9]
Gene Expression Modulation	PC3-TxR prostate cancer cells	2.5 μg/ml Wilforlide A for 6 and 24 hours	Downregulation of Cyclin E2 splice variant 1 (CCNE2) mRNA by 3.2 and 3.5 folds, respectively	[9]
In vivo Tumor Growth Inhibition	Xenograft mouse model with resistant prostate cancer	High-dose combination of Wilforlide A and Docetaxel	Significant retardation of tumor growth	[9]

Biological Activities and Signaling Pathways

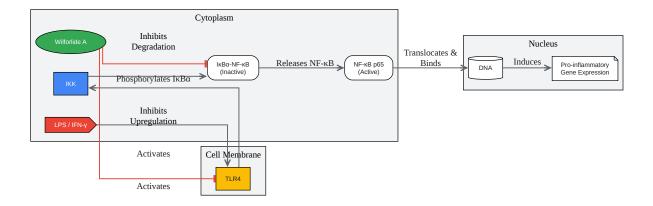
Wilforlide A exhibits a range of biological activities, primarily centered around its anti-inflammatory, immunosuppressive, and potential anti-cancer effects.[2][10]

Anti-inflammatory and Immunosuppressive Effects

Wilforlide A's potent anti-inflammatory properties are well-documented.[2] It has been shown to ameliorate the progression of rheumatoid arthritis in animal models.[11] The primary mechanism for this activity is the inhibition of M1 macrophage polarization.[11] This is achieved through the suppression of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[11] Specifically, Wilforlide A inhibits the upregulation of TLR4, the degradation of IκBα, and the subsequent activation of the NF-κB p65 subunit.[2][11] This leads to a reduction in the



secretion of pro-inflammatory cytokines such as MCP1, GM-CSF, and M-CSF, as well as the M1 biomarker inducible nitric oxide synthase (iNOS).[2][11]



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Inhibition of the TLR4/NF-kB signaling pathway by Wilforlide A.

Anti-cancer and Chemosensitizing Effects

In addition to its anti-inflammatory properties, Wilforlide A has demonstrated potential in cancer therapy. It has been shown to enhance the sensitivity of drug-resistant prostate cancer cells to docetaxel.[9] This chemosensitizing effect is attributed to its ability to inhibit the P-glycoprotein efflux transporter and downregulate the expression of cyclin E2 splice variant 1 mRNA, both of which are associated with drug resistance.[9]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the biological activities of Wilforlide A.



In Vitro M1 Macrophage Polarization Assay

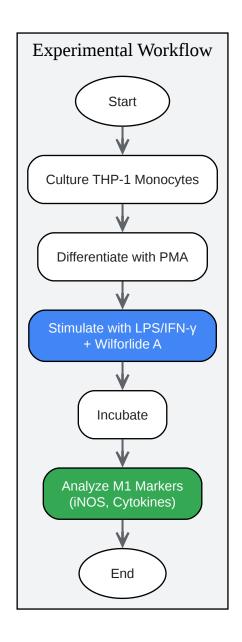
This assay is crucial for investigating the anti-inflammatory effects of Wilforlide A on macrophage function.

Objective: To determine the effect of Wilforlide A on the polarization of macrophages towards the pro-inflammatory M1 phenotype.

Methodology:

- Cell Culture: Human monocytic THP-1 cells are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
- M1 Polarization: Differentiated macrophages are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-y) to induce M1 polarization.
- Treatment: Cells are co-treated with various concentrations of Wilforlide A during the M1 polarization process.
- Analysis: The expression of M1 markers, such as iNOS, and the secretion of proinflammatory cytokines (e.g., MCP1, GM-CSF, M-CSF) are quantified using techniques like qPCR, Western blotting, or ELISA.[11]





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Workflow for in vitro M1 macrophage polarization assay.

In Vivo Collagen-Induced Arthritis (CIA) Model

This animal model is widely used to evaluate the efficacy of anti-arthritic compounds.

Objective: To assess the therapeutic effect of Wilforlide A on rheumatoid arthritis in a preclinical model.

Methodology:



- Induction of Arthritis: Arthritis is induced in rodents (mice or rats) by immunization with type II collagen emulsified in Freund's complete adjuvant.
- Treatment: Once arthritis develops, animals are treated with Wilforlide A, often administered orally or via injection.
- Evaluation of Disease Severity: The severity of arthritis is monitored by measuring clinical scores, paw swelling, and histological analysis of joint tissues for inflammation, bone damage, and synovial hyperplasia.[8][11]

Chemosensitization and P-glycoprotein Inhibition Assay

These assays are employed to investigate the potential of Wilforlide A in overcoming drug resistance in cancer cells.

Objective: To determine if Wilforlide A can enhance the efficacy of chemotherapeutic drugs and to investigate its effect on drug efflux pumps.

Methodology:

- Cell Viability Assay: Drug-resistant cancer cell lines (e.g., PC3-TxR) are treated with a chemotherapeutic agent (e.g., docetaxel) in the presence or absence of Wilforlide A. Cell viability is measured to determine changes in the IC50 value.[9]
- P-glycoprotein (P-gp) Inhibition Assay: A flow cytometry-based drug accumulation assay is used. Cells overexpressing P-gp (e.g., K562/Dox) are incubated with a fluorescent P-gp substrate (e.g., daunorubicin) with and without Wilforlide A. An increase in intracellular fluorescence indicates inhibition of P-gp-mediated efflux.[9]

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